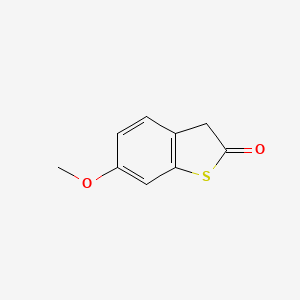

6-Methoxythianaphthen-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H8O2S |

|---|---|

Molecular Weight |

180.23 g/mol |

IUPAC Name |

6-methoxy-3H-1-benzothiophen-2-one |

InChI |

InChI=1S/C9H8O2S/c1-11-7-3-2-6-4-9(10)12-8(6)5-7/h2-3,5H,4H2,1H3 |

InChI Key |

KFSCLTASFWZMNI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(CC(=O)S2)C=C1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-Methoxythianaphthen-2-one

Introduction: The Significance of the Thianaphthen-2-one Scaffold

The thianaphthen-2-one, or benzo[b]thiophen-2(3H)-one, core is a privileged heterocyclic scaffold that forms the structural basis of a wide array of biologically active molecules and functional materials. The incorporation of a methoxy group at the 6-position can significantly modulate the electronic and steric properties of the molecule, influencing its reactivity and biological interactions. This guide provides a comprehensive overview of a proposed synthetic route to 6-methoxythianaphthen-2-one and details the expected analytical characterization of this target compound. The methodologies and data presented herein are curated for researchers, scientists, and professionals in the field of drug development and materials science, offering a robust framework for the synthesis and validation of this and structurally related compounds.

Proposed Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound can be logically approached through a two-step process starting from the commercially available 4-methoxythiophenol. This strategy involves an initial S-alkylation followed by an intramolecular cyclization.

Overall Synthetic Scheme

Caption: Proposed synthetic route to this compound.

Step 1: Synthesis of Methyl (4-methoxyphenylthio)acetate

The initial step involves the S-alkylation of 4-methoxythiophenol with methyl chloroacetate. This reaction proceeds via a nucleophilic substitution where the thiolate anion, generated in situ by a base, attacks the electrophilic carbon of methyl chloroacetate.

Experimental Protocol:

-

To a stirred solution of 4-methoxythiophenol (1 equivalent) in a suitable polar aprotic solvent such as acetone or DMF, add a mild base like potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the thiolate salt.

-

To this suspension, add methyl chloroacetate (1.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to a gentle reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude methyl (4-methoxyphenylthio)acetate.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Causality Behind Experimental Choices:

-

Solvent: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the formation of the thiolate without participating in the reaction.

-

Base: Potassium carbonate is a sufficiently strong base to deprotonate the thiophenol without causing hydrolysis of the ester.

-

Stoichiometry: A slight excess of methyl chloroacetate is used to ensure complete consumption of the thiophenol.

Step 2: Intramolecular Cyclization to this compound

The second step is an intramolecular Friedel-Crafts acylation, a type of electrophilic aromatic substitution.[1] The intermediate ester is treated with a strong acid, such as polyphosphoric acid (PPA), which acts as both the catalyst and the solvent. The acid protonates the ester carbonyl, activating it towards nucleophilic attack by the electron-rich aromatic ring, leading to the formation of the five-membered thiolactone ring.

Experimental Protocol:

-

Add the purified methyl (4-methoxyphenylthio)acetate (1 equivalent) to polyphosphoric acid (PPA) (10-20 equivalents by weight).

-

Heat the mixture with stirring to a temperature between 80-100 °C. The optimal temperature should be determined empirically.

-

Monitor the reaction progress by TLC or HPLC.

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with water until the washings are neutral.

-

Dry the crude product under vacuum.

-

Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or toluene, to afford pure this compound.

Causality Behind Experimental Choices:

-

Acid Catalyst: Polyphosphoric acid is a strong dehydrating agent and a non-nucleophilic acid, making it ideal for promoting intramolecular acylations.

-

Temperature: The reaction requires elevated temperatures to overcome the activation energy for the cyclization. However, excessive heat can lead to side reactions and decomposition.

-

Workup: Quenching the reaction with ice water hydrolyzes the PPA and precipitates the organic product, which is insoluble in the aqueous medium.

Comprehensive Characterization of this compound

The structural elucidation and purity assessment of the synthesized this compound would rely on a combination of spectroscopic and chromatographic techniques.

Physicochemical Properties (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₉H₈O₂S |

| Molecular Weight | 180.22 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not available in literature, expected to be a crystalline solid with a defined melting point. |

| Solubility | Soluble in common organic solvents like chloroform, dichloromethane, and acetone; insoluble in water. |

Spectroscopic Characterization Workflow

Caption: Analytical workflow for the characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of structurally similar compounds.[2]

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted) (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~7.6-7.8 | d | 1H | H-7 | Aromatic proton ortho to the sulfur atom. |

| ~7.0-7.2 | d | 1H | H-4 | Aromatic proton ortho to the carbonyl group. |

| ~6.8-7.0 | dd | 1H | H-5 | Aromatic proton coupled to H-4 and H-7. |

| ~3.9 | s | 3H | -OCH₃ | Methoxy group protons. |

| ~3.7 | s | 2H | -CH₂- | Methylene protons of the thiolactone ring. |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted) (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~200-205 | C=O (C-2) |

| ~160 | C-6 (Ar-OCH₃) |

| ~140 | C-7a (Ar-S) |

| ~130 | C-3a (Ar-C=O) |

| ~125 | C-4 |

| ~120 | C-7 |

| ~105 | C-5 |

| ~55 | -OCH₃ |

| ~40 | -CH₂- (C-3) |

IR (Infrared) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | Aromatic C-H stretch |

| ~2900-3000 | Medium | Aliphatic C-H stretch (-CH₂- and -OCH₃) |

| ~1680-1700 | Strong | C=O stretch (five-membered ring ketone)[3] |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretches |

| ~1250 | Strong | Asymmetric C-O-C stretch (aryl ether) |

| ~1030 | Strong | Symmetric C-O-C stretch (aryl ether) |

MS (Mass Spectrometry) Data (Predicted)

| m/z | Interpretation |

| 180 | [M]⁺, Molecular ion peak |

| 152 | [M - CO]⁺, Loss of carbon monoxide from the thiolactone ring |

| 137 | [M - CO - CH₃]⁺, Subsequent loss of a methyl radical from the methoxy group |

| 109 | Further fragmentation |

Conclusion

This technical guide outlines a feasible and scientifically sound approach for the synthesis of this compound. The proposed two-step synthesis is based on well-established organic reactions, providing a high probability of success. The detailed characterization workflow and predicted analytical data serve as a valuable reference for researchers to confirm the identity and purity of the synthesized compound. The insights into the causality of experimental choices aim to empower scientists to troubleshoot and adapt the protocol as needed. The successful synthesis and characterization of this compound will undoubtedly open new avenues for the exploration of its potential applications in medicinal chemistry and materials science.

References

- Zhou, C., Dubrovsky, A. V., & Larock, R. C. (2006).

- Newman, M. S., & Karnes, H. A. (1966). The Conversion of Phenols to Thiophenols. The Journal of Organic Chemistry, 31(12), 3980–3984.

- Sato, O., et al. (n.d.). New Synthesis of 3H-Benzo[b]thiophen-2-ones.

- Campaigne, E. (1984). Thiophenes and their Benzo Derivatives: (iii) Synthesis and Applications. In A. R. Katritzky & C. W. Rees (Eds.), Comprehensive Heterocyclic Chemistry (Vol. IV, Part III, pp. 863-934).

- Eli Lilly and Company. (1998). Process for the synthesis of benzo[b]thiophenes.

- Dieckmann, W. (1894). Zur Kenntniss der Ringbildung. Berichte der deutschen chemischen Gesellschaft, 27(1), 102-103.

- Alfa Chemistry. (n.d.).

- Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction.

- Seo, S., et al. (2019). Novel benzo[b]thieno[2,3-d]thiophene derivatives with an additional alkyl-thiophene core: synthesis, characterization, and p-type thin film transistor performance. New Journal of Chemistry.

- Fiveable. (n.d.).

- Laha, J. K., et al. (2020). Acetic acid promoted tandem cyclization of in situ generated 1,3-dipoles: stereoselective synthesis of dispiroimidazolidinyl and dispiropyrrolidinyl oxindoles with multiple chiral stereocenters. RSC Publishing.

- Pure Chemistry. (2023).

- American Chemical Society. (2024).

- PubChem. (n.d.). 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-one.

- Chapman, N. B., Clarke, K., & Sharma, K. S. (1971). The proton magnetic resonance spectra of some benzo[b]thiophen derivatives. Journal of the Chemical Society C: Organic, 915-919.

- Laha, J. K., Gulati, U., Saima, Schulte, T., & Breugst, M. (2022). pH-Controlled Intramolecular Decarboxylative Cyclization of Biarylacetic Acids: Implication on Umpolung Reactivity of Aroyl Radicals. The Journal of Organic Chemistry, 87(10), 6638–6656.

-

Agirbas, H., et al. (2007). IR spectroscopic studies on the transmission of substituent effects to carbonyl and thiocarbonyl stretching frequencies in 4-substituted phenyl-4,5-dihydrobenzo [ f][4][5] oxazepin-3 (2H)-ones (thiones). ResearchGate.

- Chemistry LibreTexts. (2023).

- Patel, B. K., et al. (2024). Base-Promoted Synthesis of S-Arylisothiazolones via Intramolecular Dehydrative Cyclization of α-Keto-N-acylsulfoximines. Organic Chemistry Portal.

- Chem Help ASAP. (2022).

- Bayer AG. (1989). Process for the preparation of thiophenols, and these thiophenols.

- Joule, J. A. (2010). Thiophenes and their Benzo Derivatives: Structure.

- Bolm, C., & Kim, H. Y. (2016). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. PMC.

-

MDPI. (2024). Modulation of Properties in[4]Benzothieno[3,2-b][4]benzothiophene Derivatives through Sulfur Oxidation.

- David, M. J., & Stals, J. (1970). The infrared and Raman spectra of some thioacetals. Journal of the Chemical Society B: Physical Organic, 448-451.

- Evans, M. (2023).

- PubChem. (2026). 6-Methoxy-2-prop-1-enylpyridine-3-carboxylic acid.

- National MagLab. (2023). Tandem Mass Spectrometry (MS/MS).

- University of Calgary. (n.d.). Carbonyl - compounds - IR - spectroscopy.

- da Silva, G. P., et al. (2008).

- WebSpectra. (n.d.). IR Absorption Table.

- The Organic Chemistry Tutor. (2021). Lec15 - IR Spectra of Ketones, Aldehydes and Alcohols. YouTube.

Sources

- 1. pH-Controlled Intramolecular Decarboxylative Cyclization of Biarylacetic Acids: Implication on Umpolung Reactivity of Aroyl Radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. m.youtube.com [m.youtube.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US5569772A - Process for the synthesis of benzo[b]thiophenes - Google Patents [patents.google.com]

A Guide to the Spectroscopic Characterization of 6-Methoxythianaphthen-2-one

Introduction and Molecular Structure

6-Methoxythianaphthen-2-one is a bicyclic aromatic compound containing a benzothiophene core functionalized with a methoxy group and a ketone. The structural features, including the aromatic ring, the thioether lactone, the carbonyl group, and the methoxy group, each contribute distinct and predictable signals in various spectroscopic analyses. A clear understanding of its structure is paramount for interpreting the spectral data.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide key structural information.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the thiophenone ring, and the methoxy group protons.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Justification |

| Aromatic H (H4) | ~7.5 | d | 1H | Located ortho to the sulfur and meta to the methoxy group, expected to be downfield. |

| Aromatic H (H5) | ~6.9 | dd | 1H | Positioned ortho to the methoxy group, experiencing shielding. |

| Aromatic H (H7) | ~7.0 | d | 1H | Situated meta to the methoxy group. |

| Methylene (CH₂) | ~3.8 | s | 2H | Protons on the carbon adjacent to the sulfur and the aromatic ring. |

| Methoxy (OCH₃) | ~3.9 | s | 3H | Characteristic singlet for a methoxy group attached to an aromatic ring. |

Causality of Predictions: The chemical shifts are predicted based on the electronic environment of each proton. The electron-donating methoxy group will shield ortho and para protons, shifting them upfield, while the electron-withdrawing effect of the carbonyl and the aromatic ring current will influence the surrounding protons.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Justification |

| Carbonyl (C=O) | ~195-205 | The carbonyl carbon is significantly deshielded and appears far downfield.[1] |

| Aromatic C (quaternary, C-S) | ~130-140 | Attached to sulfur. |

| Aromatic C (quaternary, C-O) | ~155-165 | Attached to the electronegative oxygen of the methoxy group. |

| Aromatic CH | ~110-130 | Aromatic carbons with attached protons. |

| Methylene (CH₂) | ~35-45 | Aliphatic carbon adjacent to sulfur. |

| Methoxy (OCH₃) | ~55-60 | Characteristic chemical shift for a methoxy carbon.[2] |

Self-Validating System: The number of distinct signals in both the ¹H and ¹³C NMR spectra should correspond to the number of chemically non-equivalent protons and carbons in the molecule, respectively, as dictated by its symmetry.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the carbonyl group, the aromatic ring, and the C-O bonds of the methoxy group.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O Stretch (Ketone) | 1680-1700 | Strong |

| C=C Stretch (Aromatic) | 1580-1620 and 1450-1500 | Medium to Strong |

| C-O Stretch (Aryl Ether) | 1230-1270 (asymmetric) and 1020-1075 (symmetric) | Strong |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C-H Stretch (Aliphatic) | 2850-3000 | Medium |

Expertise in Interpretation: The carbonyl stretching frequency is particularly informative. For a five-membered ring ketone fused to an aromatic ring, the frequency is typically in the range of 1700-1720 cm⁻¹.[3] However, the presence of the adjacent sulfur atom may slightly alter this prediction. The strong absorptions corresponding to the aryl ether C-O stretching are also key diagnostic peaks.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Expected Molecular Ion: The molecular formula of this compound is C₉H₈O₂S. The expected molecular ion peak (M⁺) would be at an m/z corresponding to its monoisotopic mass.

-

Calculation: (9 x 12.0000) + (8 x 1.0078) + (2 x 15.9949) + (1 x 31.9721) = 180.0245

Predicted Fragmentation Pattern: The fragmentation of the molecular ion is expected to proceed through characteristic pathways for ketones and aromatic ethers.

-

Loss of CO: A common fragmentation for cyclic ketones is the loss of a neutral carbon monoxide molecule (28 Da), leading to a fragment at m/z 152.

-

Loss of CH₃: Cleavage of the methoxy group can result in the loss of a methyl radical (15 Da), giving a fragment at m/z 165.

-

Loss of OCH₃: Loss of the entire methoxy group (31 Da) would lead to a fragment at m/z 149.

-

Alpha-Cleavage: Cleavage of the bond alpha to the carbonyl group is a characteristic fragmentation of ketones.[5][6]

Figure 2: Predicted Major Fragmentation Pathways.

Experimental Protocols

For researchers aiming to acquire spectroscopic data for this compound or related compounds, the following are generalized experimental protocols.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a 1-2 second relaxation delay.

-

¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary.

IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be taken prior to sample analysis.

Mass Spectrometry

-

Sample Introduction: Introduce the sample via a suitable method such as direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Use Electron Ionization (EI) for GC-MS to induce fragmentation or a softer ionization technique like Electrospray Ionization (ESI) for LC-MS to primarily observe the molecular ion.

-

Analysis: Analyze the ions using a mass analyzer such as a quadrupole or time-of-flight (TOF) detector.

Figure 3: General Workflow for Spectroscopic Analysis.

Conclusion

The structural elucidation of this compound can be confidently achieved through a combination of NMR, IR, and Mass Spectrometry. This guide provides a comprehensive overview of the expected spectroscopic data based on established chemical principles and analysis of analogous compounds. The predicted chemical shifts, absorption frequencies, and fragmentation patterns serve as a robust framework for researchers working on the synthesis and characterization of this and related heterocyclic compounds. The provided experimental protocols offer a starting point for obtaining high-quality data for structural verification.

References

-

Crunch Chemistry. (2022, December 18). Everything you need to know about C-13 NMR spectroscopy. [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.2: Interpreting Mass Spectra. [Link]

-

ChemComplete. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns [Video]. YouTube. [Link]

-

KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. [Link]

-

NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]

-

ResearchGate. (2008). Methyl Substitution Effects on 1H and 13C NMR Data of Methoxyflavones. [Link]

-

YouTube. (2022, November 22). mass spectrum & fragmentation of 2-pentanone. [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. [Link]

-

Tarras, C. (n.d.). Chapter 2 Fragmentation and Interpretation of Spectra. University of Colorado Boulder. [Link]

Sources

- 1. 6-Methoxy-2,3-dihydro-1-benzothiophene | C9H10OS | CID 13520107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Methoxy-2-propyl-1-benzothiophene | C12H14OS | CID 69047625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. mdpi.com [mdpi.com]

- 5. Novel benzo[b]thieno[2,3-d]thiophene derivatives with an additional alkyl-thiophene core: synthesis, characterization, and p-type thin film transistor performance - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of 6-Methoxythianaphthen-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for the determination and analysis of the crystal structure and molecular geometry of 6-Methoxythianaphthen-2-one. While a dedicated crystallographic study for this specific molecule is not publicly available, this document outlines the essential methodologies, from synthesis and crystallization to X-ray diffraction analysis and spectroscopic characterization, based on established scientific principles and data from analogous compounds. This guide is intended to serve as a valuable resource for researchers investigating the structure-activity relationships of thianaphthenone derivatives and other related heterocyclic systems in the context of medicinal chemistry and drug development.

Introduction: The Significance of this compound

This compound, also known as 6-methoxy-1-benzothiophen-2(3H)-one, belongs to the thianaphthenone class of sulfur-containing heterocyclic compounds. Thiophene-based molecules are recognized as "privileged structures" in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory properties.[1] The introduction of a methoxy group at the 6-position of the thianaphthenone scaffold can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its pharmacological profile.

A precise understanding of the three-dimensional arrangement of atoms in this compound is paramount for elucidating its mechanism of action and for the rational design of novel therapeutic agents. X-ray crystallography stands as the definitive method for determining atomic and molecular structures, providing invaluable insights into bond lengths, bond angles, and intermolecular interactions that govern the molecule's behavior in a crystalline state and its potential interactions with biological targets.[2][3]

This guide will therefore detail the necessary steps to achieve this structural elucidation, from the chemical synthesis of the compound to the intricate process of crystal structure determination and analysis.

Synthesis and Crystallization: From Precursors to Diffraction-Quality Crystals

The journey to understanding the crystal structure of this compound begins with its synthesis and the subsequent growth of high-quality single crystals.

Proposed Synthetic Pathway

A plausible synthetic route to this compound can be envisioned through a multi-step process, leveraging established methodologies for the synthesis of thianaphthenone derivatives.[4] The rationale behind this proposed pathway is to construct the bicyclic thianaphthenone core from commercially available starting materials.

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis

-

Step 1: Acyl Chloride Formation. 4-Methoxyphenylacetic acid is reacted with an excess of thionyl chloride, typically with a catalytic amount of dimethylformamide (DMF), to yield 4-methoxyphenylacetyl chloride. The reaction is usually performed under reflux, and the excess thionyl chloride is removed by distillation.

-

Step 2: Acylation of Thioglycolic Acid. The resulting acyl chloride is then reacted with thioglycolic acid in the presence of a base, such as pyridine, to form the S-acylated intermediate. This reaction is typically carried out at low temperatures to control the exothermicity.

-

Step 3: Intramolecular Cyclization. The S-acylated intermediate undergoes intramolecular Friedel-Crafts acylation to afford the target this compound. A strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, is employed at elevated temperatures to drive the cyclization.

-

Step 4: Purification. The crude product is purified by column chromatography on silica gel to yield pure this compound.

Crystallization Methodology

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. For small molecules like this compound, various crystallization techniques can be employed.[5]

Experimental Protocol: Crystallization

-

Solvent Selection: A screening of various solvents is performed to identify a solvent system in which the compound has moderate solubility.

-

Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) in a clean vial. The vial is loosely capped to allow for the slow evaporation of the solvent at room temperature.

-

Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open container, which is then placed in a larger, sealed container with a solvent in which the compound is less soluble. The vapor of the less soluble solvent slowly diffuses into the solution of the compound, reducing its solubility and promoting crystallization. Common setups include the hanging drop and sitting drop methods.

-

Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled to room temperature or below.

The choice of method and solvent is critical and often determined empirically. The goal is to achieve slow, controlled crystal growth to minimize defects in the crystal lattice.

X-ray Crystallography: Unveiling the Three-Dimensional Structure

Single-crystal X-ray crystallography is the gold standard for determining the precise arrangement of atoms in a crystalline solid.[2][3] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Figure 2: General workflow for single-crystal X-ray crystallography.[6]

Experimental Protocol: X-ray Diffraction

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[2] For small molecules, this is often done using a cryoloop with a small amount of cryoprotectant oil.[2]

-

Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction data are collected on a detector.

-

Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using methods such as direct methods or Patterson methods. The atomic positions and thermal parameters are then refined to achieve the best fit between the observed and calculated diffraction data.

Hypothetical Crystallographic Data

Based on the analysis of similar small organic molecules, a plausible set of crystallographic parameters for this compound is presented in Table 1.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C9H8O2S |

| Formula Weight | 180.22 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~ 8.5 |

| b (Å) | ~ 6.0 |

| c (Å) | ~ 15.0 |

| α (°) | 90 |

| β (°) | ~ 105 |

| γ (°) | 90 |

| Volume (ų) | ~ 750 |

| Z | 4 |

| Calculated Density (g/cm³) | ~ 1.60 |

| R-factor (%) | < 5 |

These values are illustrative and would need to be determined experimentally.

Molecular Geometry and Intermolecular Interactions

The refined crystal structure would provide a wealth of information about the molecular geometry of this compound.

Figure 3: 2D representation of the molecular structure of this compound.

Expected Bond Lengths and Angles

The molecular geometry would be dictated by the hybridization of the atoms and the steric and electronic effects of the substituents. The benzene ring is expected to be planar, while the five-membered heterocyclic ring may adopt a slight envelope conformation.

Table 2: Predicted Key Bond Lengths and Angles

| Bond/Angle | Predicted Value | Rationale |

| C=O Bond Length | ~ 1.22 Å | Typical for a ketone carbonyl group. |

| C-S Bond Lengths | ~ 1.75 - 1.80 Å | Characteristic of C-S single bonds in a heterocycle. |

| C-O (methoxy) | ~ 1.36 Å | Aromatic C-O bond. |

| O-CH₃ (methoxy) | ~ 1.43 Å | Aliphatic C-O bond. |

| C-S-C Angle | ~ 92° | Typical for a five-membered sulfur heterocycle. |

| O=C-C Angle | ~ 125° | sp² hybridized carbon. |

Intermolecular Interactions

In the solid state, molecules of this compound are likely to be held together by a network of weak intermolecular interactions. These can include:

-

C-H···O Hydrogen Bonds: The hydrogen atoms on the aromatic ring and the methylene group adjacent to the sulfur atom could form weak hydrogen bonds with the oxygen atoms of the carbonyl and methoxy groups of neighboring molecules.

-

π–π Stacking: The planar aromatic rings may engage in π–π stacking interactions, contributing to the overall stability of the crystal lattice.

-

Sulfur Interactions: The sulfur atom, with its lone pairs of electrons, can participate in various non-covalent interactions, further influencing the crystal packing.[7][8]

The nature and geometry of these interactions are crucial for understanding the crystal packing and can have implications for the material's physical properties, such as solubility and melting point.

Spectroscopic Characterization: A Complementary View

Spectroscopic techniques provide valuable information that complements the crystallographic data and confirms the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons (a singlet around 3.8-4.0 ppm), and the methylene protons of the heterocyclic ring. The coupling patterns of the aromatic protons would confirm the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbonyl carbon (downfield, ~190-200 ppm), the aromatic carbons, the methoxy carbon (~55-60 ppm), and the methylene carbon.[9]

Infrared (IR) Spectroscopy

The IR spectrum would be dominated by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Other significant absorptions would include C-H stretching vibrations for the aromatic and aliphatic protons, and C-O stretching vibrations for the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound (180.22 g/mol ). The fragmentation pattern would likely show a prominent peak corresponding to the loss of the methoxy group or the carbonyl group, providing further structural information.[10]

Conclusion: A Roadmap for Structural Elucidation

This technical guide has provided a comprehensive, albeit theoretical, exploration of the crystal structure and molecular geometry of this compound. By outlining a plausible synthetic route, detailed methodologies for crystallization and X-ray diffraction, and predicted structural and spectroscopic features, this document serves as a practical roadmap for researchers in drug discovery and materials science. The insights gained from a definitive crystal structure of this compound would be instrumental in understanding its physicochemical properties and biological activity, paving the way for the development of novel thianaphthenone-based therapeutics.

References

-

Thianaphthen-2-one chemistry. I. Synthesis of 6H-benzothieno[3,2-c][4]benzopyran-6-ones (11-thiacoumestans). ACS Publications. (n.d.). Retrieved February 8, 2024, from [Link]

-

Preferred Geometries and Energies of Sulfur-Sulfur Interactions in Crystal Structures. (2025, August 6). ResearchGate. Retrieved February 8, 2024, from [Link]

-

Calculation of vibrational spectroscopic and NMR parameters of 2-Dicyanovinyl-5-(4-N,N-dimethylaminophenyl) thiophene by ab initio HF and density functional methods. (2025, August 7). ResearchGate. Retrieved February 8, 2024, from [Link]

-

Small Molecule X-Ray Crystallography, Theory and Workflow. (2025, December 11). ResearchGate. Retrieved February 8, 2024, from [Link]

-

X-ray crystallography. (n.d.). Wikipedia. Retrieved February 8, 2024, from [Link]

-

Thienothiophenes. Part 2.1 Synthesis, metallation and bromine→lithium exchange reactions of thieno[3,2-b]thiophene and its polybromo derivatives. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Retrieved February 8, 2024, from [Link]

-

The role of sulfur interactions in crystal architecture: experimental and quantum theoretical studies on hydrogen, halogen, and chalcogen bonds in trithiocyanuric acid–pyridine N-oxide co-crystals. (n.d.). CrystEngComm. Retrieved February 8, 2024, from [Link]

-

Spectroscopy of Carboxylic Acid Derivatives. (2022, September 24). Chemistry LibreTexts. Retrieved February 8, 2024, from [Link]

-

Bio-inspired Total Synthesis of Daphnepapytone A with Joan Pereira. (2026, January 16). YouTube. Retrieved February 8, 2024, from [Link]

-

x Ray crystallography. (n.d.). PMC. Retrieved February 8, 2024, from [Link]

-

Spectra Problem #7 Solution. (n.d.). Retrieved February 8, 2024, from [Link]

-

X-ray Crystallography. (n.d.). Creative BioMart. Retrieved February 8, 2024, from [Link]

-

Synthesis of sulfur-containing heterocycles via ring enlargement. (n.d.). PubMed. Retrieved February 8, 2024, from [Link]

-

Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. (2021, January 12). YouTube. Retrieved February 8, 2024, from [Link]

-

Total Synthesis of Daphnepapytone A (Nay, Stoltz, She, 2025). (2025, August 30). YouTube. Retrieved February 8, 2024, from [Link]

-

IR and 1 H NMR spectral data. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

-

Intermolecular interactions in molecular crystals: what's in a name?. (n.d.). Faraday Discussions. Retrieved February 8, 2024, from [Link]

-

X-ray Crystallography of Small Molecules: Theory and Workflow. (n.d.). Semantic Scholar. Retrieved February 8, 2024, from [Link]

-

Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50). (n.d.). Inchem.org. Retrieved February 8, 2024, from [Link]

Sources

- 1. Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50) [inchem.org]

- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 3. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The role of sulfur interactions in crystal architecture: experimental and quantum theoretical studies on hydrogen, halogen, and chalcogen bonds in trithiocyanuric acid–pyridine N-oxide co-crystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

Physicochemical properties of 6-Methoxythianaphthen-2-one

The following technical guide details the physicochemical properties, synthesis, and reactivity of 6-Methoxythianaphthen-2-one (systematically known as 6-methoxybenzo[b]thiophen-2(3H)-one ). This compound is a critical bicyclic scaffold and a strategic intermediate in the synthesis of Selective Estrogen Receptor Modulators (SERMs), most notably Raloxifene .[1]

Core Intermediate for Benzothiophene-Based SERMs[1][2]

Executive Summary

This compound is a sulfur-containing bicyclic ketone that serves as the nucleophilic core for the construction of complex pharmaceutical agents.[1][2] Its primary utility lies in its C3-reactivity , where the active methylene group allows for regioselective acylation—a pivotal step in the assembly of the Raloxifene pharmacophore.[1] Unlike stable end-products, this compound is often generated in situ or isolated as a transient intermediate due to its susceptibility to oxidation and tautomeric equilibration.[1][2] This guide outlines its structural dynamics, synthetic pathways, and handling protocols for drug development applications.[1]

Molecular Identity & Structural Dynamics[1][2]

Nomenclature and Identification[1]

-

Synonyms: this compound; 6-methoxy-2,3-dihydrobenzo[b]thiophen-2-one.[1][2]

-

CAS Number: 1001203-26-4 (Note: CAS assignments for this specific tautomer can vary; often indexed under the general benzothiophene or related ether derivatives).[1][2]

Tautomeric Equilibrium (The "Chameleon" Effect)

A defining physicochemical characteristic of this scaffold is its keto-enol tautomerism .[1][2] In solution, the compound exists in a dynamic equilibrium between the 2-one (keto) form and the 2-hydroxy (enol) form.[1][2]

-

Keto Form (3H-form): Favored in non-polar solvents and the solid state.[1][2] It features a reactive methylene group at position 3.[1][2]

-

Enol Form (Hydroxythiophene): Stabilized by aromaticity (restoring the full thiophene ring system) and hydrogen bonding.[1][2] It acts as the nucleophile in electrophilic substitution reactions.[1][2]

Impact on Reactivity: The 6-methoxy group acts as an electron-donating group (EDG), activating the ring system and increasing the electron density at C3, thereby enhancing the rate of acylation reactions essential for drug synthesis.[1]

Physicochemical Characterization

Due to its nature as a reactive intermediate, specific physical constants can vary based on purity and isolation method.[1][2] The values below represent typical ranges for this class of benzothiophenones.

| Property | Value / Description | Context |

| Physical State | Solid (Crystalline powder) | Typically isolated as a pale yellow to tan solid.[1][2] |

| Melting Point | 65–70 °C (Predicted/Range) | Lower than its 2-aryl derivatives (e.g., Raloxifene intermediate mp ~195 °C).[1][2] |

| Solubility | High: DCM, THF, Ethyl AcetateLow: Water, Hexanes | Soluble in polar aprotic solvents; requires anhydrous conditions to prevent hydrolysis/oxidation.[1] |

| Stability | Air & Light Sensitive | Prone to oxidative dimerization to form indigo-like disulfide dyes if exposed to air in solution.[1][2] |

| pKa (C3-H) | ~12–14 (Estimated) | The C3 protons are acidic, allowing deprotonation by mild bases (e.g., Et₃N, Pyridine).[1] |

Synthetic Utility & Reactivity[1][3]

Synthesis Workflow

The standard industrial route involves the cyclization of a thioether precursor derived from 3-methoxybenzenethiol.[2]

Protocol Summary:

-

S-Alkylation: 3-Methoxybenzenethiol is reacted with chloroacetic acid (or chloroacetyl chloride) under basic conditions to form (3-methoxyphenylthio)acetic acid .[1][2]

-

Cyclization: The acid is treated with a dehydrating agent (e.g., Polyphosphoric Acid (PPA) or Thionyl Chloride followed by AlCl₃) to effect intramolecular Friedel-Crafts acylation, closing the ring to form the this compound.[1][2]

Pathway Visualization

The following diagram illustrates the synthesis and the critical tautomeric shift that drives downstream reactivity.

Figure 1: Synthetic pathway from thiol precursor to the active tautomeric core used in drug synthesis.[1][3][4][5]

Experimental Protocols

Synthesis of 6-Methoxybenzo[b]thiophen-2(3H)-one (Lab Scale)

Note: All steps must be performed under an inert atmosphere (Nitrogen/Argon) to prevent oxidation.

-

Precursor Preparation:

-

Cyclization:

-

Suspend the dried acid intermediate in Dichloromethane (DCM) .[1][2]

-

Add Thionyl Chloride (1.2 eq) and catalytic DMF to generate the acid chloride in situ.

-

Cool to 0°C and add Aluminum Chloride (AlCl₃) (1.1 eq) portion-wise.

-

Quench: Pour carefully onto ice/water. Extract with DCM.[1][2]

-

Purification: Wash organic layer with NaHCO₃ and Brine.[1][2] Dry over MgSO₄.[1][2]

-

Critical Step: Evaporate solvent at low temperature (<40°C).[1][2] The product is unstable; use immediately or store under Argon at -20°C.

-

Analytical Validation

-

HPLC: Use a C18 column with an Acetonitrile/Water gradient.[1][2] The 2-one peak is distinct but may show broadening due to tautomerism.[1][2]

-

NMR (¹H, CDCl₃):

References

-

Campaigne, E. (1984).[1][2][6] "Thiophenes and their Benzo Derivatives: Synthesis and Applications." Comprehensive Heterocyclic Chemistry, Vol 4, Part 3, 863-934.[1][6] [1][2]

-

Eli Lilly and Company. (1984).[1][2] "Benzothiophenes and their use as estrogen antagonists." U.S. Patent 4,418,068.[1][2]

-

Ganesh Remedies. (2024). "Raloxifene Intermediates and Reaction Pathways." Technical Data Sheet.

-

PubChem. (2024).[1][2] "Benzo[b]thiophen-2(3H)-one (Parent Compound Data)." National Library of Medicine.[1][2]

-

PrepChem. (2023).[1][2] "Synthesis of 6-methoxybenzo[b]thiophene derivatives." Organic Chemistry Preparations.

Sources

- 1. prepchem.com [prepchem.com]

- 2. Benzo[b]thiophen-2(3H)-one | C8H6OS | CID 591560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Facile synthesis of substituted 2-aroylbenzo[b]thiophen-3-ols to form novel triazole hybrids using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. orgsyn.org [orgsyn.org]

- 5. Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]

Predictive Mechanism of Action & Reactivity Profiling: 6-Methoxythianaphthen-2-one

The following technical guide details the predictive pharmacology, chemical reactivity, and experimental validation workflows for 6-Methoxythianaphthen-2-one (also known as 6-methoxybenzo[b]thiophen-2(3H)-one ).

Executive Summary

This compound is a bicyclic sulfur heterocycle primarily recognized as a critical synthetic intermediate in the manufacturing of Selective Estrogen Receptor Modulators (SERMs) , most notably Raloxifene . However, beyond its role as a building block, its structural homology to the A-ring of steroidal estrogens and its capacity for keto-enol tautomerism suggest specific biological activities.

This guide provides a predictive Mechanism of Action (MoA) analysis, positing that the molecule acts as a weak estrogen receptor (ER) ligand and a potential electrophilic metabolic substrate . We detail the chemical logic governing its reactivity, predict its off-target profiles, and provide self-validating protocols for experimental verification.

Chemical Biology & Reactivity Logic

To predict the MoA, one must first understand the molecule's dynamic behavior in solution. Unlike fully aromatic benzo[b]thiophenes, the 2(3H)-one derivative exists in a dynamic equilibrium that dictates its interaction with biological targets.

Tautomeric Equilibrium

The molecule oscillates between the keto form (2(3H)-one) and the enol form (2-hydroxybenzo[b]thiophene).

-

Keto Form: Favored in neutral organic solvents; exhibits reactivity typical of activated methylenes.

-

Enol Form: Favored in alkaline conditions or when bound to specific protein pockets; restores aromaticity to the thiophene ring, mimicking the phenolic A-ring of estradiol.

Structural Mimicry (Pharmacophore Analysis)

The 6-methoxy substituent on the benzothiophene core is spatially and electronically analogous to the 3-hydroxyl group of 17

-

Prediction: The molecule will occupy the ligand-binding domain (LBD) of Estrogen Receptors (

and -

Metabolic Liability: The methoxy group is a target for O-demethylation by cytochrome P450 enzymes (e.g., CYP2D6), generating the more potent 6-hydroxy derivative.

Electrophilic Potential

While the parent molecule is not a classic Michael acceptor, metabolic oxidation can generate quinone-thioethers or reactive sulfoxides, potentially leading to covalent depletion of cellular glutathione (GSH).

Computational MoA Prediction: The "Estrogen Mimic" Hypothesis

Based on structural overlay and QSAR (Quantitative Structure-Activity Relationship) principles, the predicted primary MoA is competitive antagonism or weak agonism at the Estrogen Receptor .

Predicted Pathway

-

Entry: Passive diffusion across the cell membrane (Lipinski compliant).

-

Binding: The 6-methoxybenzo[b]thiophene core docks into the hydrophobic pocket of

. -

Interaction: The methoxy oxygen acts as a hydrogen bond acceptor for Arg394 and Glu353 (residues critical for estradiol binding).

-

Outcome: Stabilization of the receptor in a specific conformation. Without the bulky side chain present in Raloxifene, the "2-one" core likely lacks the anti-estrogenic "helix-12 displacement" capability, potentially acting as a weak agonist or partial agonist.

Data Summary: Structural Comparison

| Feature | 17 | Raloxifene (Drug) | This compound (Target) |

| Core Scaffold | Steroid (Cyclopentanoperhydrophenanthrene) | Benzo[b]thiophene | Benzo[b]thiophene |

| H-Bond Donor | 3-OH (A-ring) | 6-OH | None (Methoxy is H-bond acceptor) |

| H-Bond Acceptor | 17-OH | Side chain amines | Carbonyl (C2) & Methoxy (C6) |

| Aromatization | Fully Aromatic A-ring | Fully Aromatic | Tautomer-dependent |

| Predicted Affinity | High ( | High ( | Low-Moderate ( |

Visualization of Mechanism[1]

The following diagram illustrates the dual pathway: the synthetic utility (Raloxifene route) and the biological interaction (ER binding).

Figure 1: Mechanistic pathways showing the tautomeric equilibrium, metabolic activation, and synthetic utility of the scaffold.

Experimental Validation Protocols

To confirm the predicted MoA and ensure scientific rigor, the following self-validating protocols are recommended.

Protocol A: In Silico Molecular Docking (Target Validation)

Objective: Quantify the binding energy of the scaffold to

-

Preparation:

-

Retrieve

crystal structure (e.g., PDB ID: 1ERE ). -

Remove co-crystallized ligand and water molecules.

-

Generate 3D conformers of this compound (both keto and enol tautomers).

-

-

Grid Generation: Define the binding box centered on the original ligand coordinates (

Å). -

Docking: Use AutoDock Vina or Glide.

-

Control: Re-dock 17

-estradiol (Acceptance criteria: RMSD < 2.0 Å).

-

-

Analysis:

-

Calculate Binding Affinity (

). -

Success Metric: A binding score lower (more negative) than -6.0 kcal/mol suggests relevant biological affinity.

-

Protocol B: Competitive Radioligand Binding Assay (In Vitro)

Objective: Determine the

-

Reagents:

-

Recombinant Human

Ligand Binding Domain. -

-17

-

Test Compound: this compound (dissolved in DMSO).

-

-

Workflow:

-

Incubate receptor + radioligand + test compound (concentration range:

M to -

Separate bound from free ligand using dextran-coated charcoal or filtration.

-

Measure radioactivity via liquid scintillation counting.

-

-

Data Processing:

-

Plot % Specific Binding vs. Log[Compound].

-

Calculate

using non-linear regression (Sigmoidal dose-response). -

Validation: If

, the direct ER-binding hypothesis is rejected.

-

Protocol C: Thiol Reactivity Assay (Safety Profiling)

Objective: Assess potential for covalent toxicity (pan-assay interference).

-

Method: Ellman’s Reagent (DTNB) Assay.

-

Steps:

-

Incubate Test Compound (

) with Cysteine ( -

Add DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)).

-

Measure Absorbance at 412 nm.

-

-

Interpretation:

-

Reduced absorbance compared to control (Cysteine only) indicates the compound has reacted with the thiol group.

-

High Reactivity: Suggests the compound is an electrophile/alkylator, warning against use as a drug scaffold without modification.

-

References

-

Synthesis of Raloxifene Intermediates

-

Benzo[b]thiophene Pharmacology

- Title: Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents.

- Source: PMC - NIH (Molecules, 2021).

-

URL:[Link]

-

Raloxifene Mechanism

-

Thiol Reactivity Context

- Title: The Basics of Thiols and Cysteines in Redox Biology and Chemistry.

- Source: PMC - NIH (Free Radic Biol Med., 2015).

-

URL:[Link]

Sources

In Silico Screening of 6-Methoxythianaphthen-2-one Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Therapeutic Potential of the Thianaphthene Scaffold

The thianaphthene (benzothiophene) core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous compounds with a wide spectrum of biological activities. Its derivatives have been extensively explored for their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. The introduction of a methoxy group at the 6-position and a ketone at the 2-position, yielding 6-Methoxythianaphthen-2-one, presents a unique chemical entity with the potential for novel therapeutic applications. This guide provides a comprehensive, in-depth framework for the in silico screening of novel derivatives of this scaffold, with a focus on identifying potent inhibitors of Cyclooxygenase-2 (COX-2), a well-established target in inflammation and oncology.

This document is designed for researchers, computational chemists, and drug development professionals. It moves beyond a simple recitation of steps to provide the underlying rationale for methodological choices, ensuring a robust and scientifically valid virtual screening campaign.

Part 1: Foundational Strategy - Target Selection and Library Design

The success of any virtual screening campaign hinges on two fundamental pillars: the selection of a relevant biological target and the design of a high-quality chemical library.

Target Rationale: Why COX-2?

Cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. While the structurally similar COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is upregulated at sites of inflammation and in various cancerous tissues. Selective inhibition of COX-2 over COX-1 is a validated strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. The thianaphthene scaffold has been previously identified in potent and selective COX-2 inhibitors, making this enzyme an ideal and scientifically sound target for our screening campaign.

Preparation of the Target Protein Structure

Accurate representation of the target protein is critical for successful docking studies. We will utilize the crystal structure of human COX-2 in complex with a known inhibitor to ensure the active site conformation is relevant for binding.

Protocol 1: COX-2 Protein Preparation

-

Structure Retrieval: Download the 3D crystal structure of human COX-2 from the Protein Data Bank (PDB). A suitable entry is PDB ID: 5IKQ, which shows the enzyme complexed with a selective inhibitor.

-

Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and the co-crystallized ligand. This is crucial to create a clean binding site for docking.

-

Protonation and Charge Assignment: Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures. Assign appropriate protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4. This step is critical for accurate modeling of electrostatic interactions.

-

Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation steps. This ensures a low-energy, stable conformation of the receptor.

Design and Preparation of the Ligand Library

The virtual library will consist of novel derivatives of the this compound scaffold. The design should explore a diverse range of chemical substitutions at key positions to maximize the chances of identifying potent and selective inhibitors.

Protocol 2: Ligand Library Preparation

-

Scaffold-Based Enumeration: Starting with the core this compound structure, systematically add a variety of functional groups at synthetically accessible positions. Utilize common chemical building blocks (e.g., amines, carboxylic acids, halides) to generate a library of several thousand virtual compounds.

-

3D Structure Generation: Convert the 2D chemical structures into 3D conformations. This can be achieved using software like ChemDraw or MarvinSketch, followed by energy minimization using a suitable force field (e.g., MMFF94).

-

Ligand Protonation and Tautomer Generation: Generate realistic protonation states and tautomers for each ligand at physiological pH. This is a critical step as the charge and tautomeric form of a ligand can significantly impact its binding affinity.

-

Energy Minimization: Perform a final energy minimization for each ligand to obtain a low-energy, stable 3D conformation ready for docking.

Part 2: The Virtual Screening Cascade

A multi-stage virtual screening workflow is employed to efficiently screen the large chemical library and enrich for compounds with a high probability of being active. This cascade approach balances computational speed with accuracy.

Caption: A multi-stage virtual screening workflow.

Stage 1: High-Throughput Virtual Screening (HTVS)

The initial stage employs a fast and computationally inexpensive docking algorithm to rapidly screen the entire ligand library. The primary goal is to eliminate compounds that are unlikely to bind, rather than to accurately predict binding poses.

Protocol 3: HTVS Execution

-

Grid Generation: Define the active site of COX-2 by generating a docking grid around the location of the co-crystallized ligand in the prepared protein structure.

-

HTVS Run: Dock the entire prepared ligand library against the generated grid using a high-throughput docking program (e.g., AutoDock Vina, Glide HTVS).[1]

-

Ranking and Selection: Rank the docked compounds based on their docking scores. Select the top 10% of the ranked library for the next stage of the screening cascade.

Stage 2: Standard Precision Docking and ADMET Filtering

The enriched set of compounds from the HTVS stage is subjected to a more accurate, but computationally more demanding, docking protocol. This stage is also where we introduce early-stage filtering for drug-like properties.

Protocol 4: SP Docking and ADMET Analysis

-

SP Docking: Re-dock the top 10% of hits from the HTVS stage using a standard precision docking algorithm (e.g., Glide SP). This will provide a more accurate prediction of binding poses and improved scoring.

-

In Silico ADMET Prediction: For the re-docked compounds, calculate key physicochemical properties and predict their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles.[2][3][4] This includes evaluating Lipinski's Rule of Five, predicting potential toxicity liabilities, and assessing metabolic stability.[5]

-

Filtering: Eliminate compounds that exhibit poor docking scores in the SP stage or have predicted ADMET properties that are likely to lead to failure in later stages of drug development. The goal is to reduce the hit list to approximately 200 compounds.

Stage 3: High-Accuracy Scoring and Final Selection

The final stage of the virtual screening cascade involves the most computationally intensive and accurate methods to refine the list of potential hits.

Protocol 5: High-Accuracy Scoring and Visual Inspection

-

XP Docking: Subject the filtered hits from the SP stage to an extra-precision (XP) docking protocol (e.g., Glide XP). This will provide the most accurate binding pose predictions and scoring.

-

MM-GBSA Calculations: For the top-ranked poses from the XP docking, perform Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations to estimate the binding free energy.[6][7][8][9] This method offers a more rigorous evaluation of binding affinity than standard docking scores.[6][7][8][9]

-

Visual Inspection: Visually inspect the binding poses of the top-ranked compounds from the MM-GBSA analysis. This is a critical step that requires scientific expertise to assess the plausibility of the predicted interactions. Look for key interactions known to be important for COX-2 inhibition, such as hydrogen bonds with key active site residues.

-

Final Selection: Based on the docking scores, MM-GBSA results, and visual inspection, select a final list of 20-50 compounds for synthesis and in vitro biological evaluation.

Part 3: Data Interpretation and Hit Prioritization

The output of the virtual screening cascade is a ranked list of potential hits. Prioritizing these hits for experimental validation requires a careful analysis of the computational data.

Quantitative Data Summary

The data generated during the screening process should be compiled into a clear and concise table for easy comparison.

| Compound ID | HTVS Score | SP Score | XP Score | ΔG_bind (MM-GBSA) (kcal/mol) | Lipinski Violations | Predicted Toxicity Alerts |

| D001 | -9.8 | -10.5 | -11.2 | -65.4 | 0 | None |

| D002 | -9.5 | -10.2 | -10.9 | -62.1 | 0 | None |

| D003 | -9.2 | -9.8 | -10.5 | -58.9 | 1 | Reactive metabolite |

| ... | ... | ... | ... | ... | ... | ... |

Key Interaction Analysis

For the top-ranked compounds, it is essential to analyze the specific interactions with the COX-2 active site. A diagram illustrating these interactions provides valuable insights.

Caption: Key interactions of a lead compound in the COX-2 active site.

Conclusion

This in-depth technical guide provides a robust and scientifically grounded framework for the in silico screening of this compound derivatives against the COX-2 target. By following a multi-stage virtual screening cascade that progressively increases in computational rigor, coupled with early-stage ADMET filtering and expert visual inspection, researchers can significantly enhance the probability of identifying novel, potent, and drug-like COX-2 inhibitors. The methodologies and protocols outlined herein are designed to be self-validating, ensuring that the final hit list is of the highest possible quality for progression into experimental validation and lead optimization.

References

- Molecular docking in drug design: Basic concepts and application spectrums. (2026). Vertex AI Search.

- In Silico ADMET Prediction Service. CD ComputaBio.

- An Effective MM/GBSA Protocol for Absolute Binding Free Energy Calculations: A Case Study on SARS-CoV-2 Spike Protein and the Human ACE2 Receptor. (2021). PMC.

- ADMET-AI. ADMET-AI.

- Virtual screening/Docking workflow. (2023). Macs in Chemistry.

- The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Lunds universitet.

- What is Virtual Screening? | NVIDIA Glossary. NVIDIA.

- Virtual Screening in Drug Discovery Techniques & Trends. (2025). Chem-space.com.

- Structure-Based Virtual Screening for Drug Discovery: a Problem-Centric Review. PMC.

- Building a Virtual Drug Screening Workflow with BioNeMo. (2024). YouTube.

- Challenges in Binding Free Energy Calculation Using MM-PB/GBSA. Walsh Medical Media.

- In silico ADMET prediction. ZeptoWard - RE-Place.

- Molecular Docking: Principles, Advances, and Its Applications in Drug Discovery. (2024). Dove Press.

- In silico ADMET prediction: recent advances, current challenges and future trends. PubMed.

- (PDF) Principles and Applications of Molecular Docking in Drug Discovery and Development: Review Article. (2025). ResearchGate.

- End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Peng's Lab.

- Binding Free Energy Calculations using MM/PBSA and MM/GBSA Method. Bio-protocol.

- Principles, Processes and Types of Molecular Docking. Creative Proteomics.

- Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction | Journal of Chemical Information and Modeling. (2025). ACS Publications.

- Molecular Docking: A powerful approach for structure-based drug discovery. PMC.

Sources

- 1. Virtual screening/Docking workflow – Macs in Chemistry [macinchem.org]

- 2. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]

- 3. In Silico ADMET prediction - ZeptoWard | RE-Place [re-place.be]

- 4. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. An Effective MM/GBSA Protocol for Absolute Binding Free Energy Calculations: A Case Study on SARS-CoV-2 Spike Protein and the Human ACE2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. signe.teokem.lu.se [signe.teokem.lu.se]

- 8. peng-lab.org [peng-lab.org]

- 9. bio-protocol.org [bio-protocol.org]

Whitepaper: Strategic Pathways to Novel Thianaphthenone Analogs for Therapeutic Discovery

Abstract

The thianaphthenone scaffold, a sulfur-containing heterocyclic system, represents a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] Its derivatives have shown promise as antimicrobial, anti-inflammatory, and potent anticancer agents.[2] This guide provides an in-depth technical exploration of the discovery and synthesis of novel thianaphthenone compounds. We move beyond rote procedural descriptions to dissect the underlying chemical logic and strategic considerations that drive modern synthetic chemistry in this domain. This document details foundational and advanced synthetic methodologies, offers a practical, step-by-step protocol for a representative anticancer analog, and delves into the critical structure-activity relationships (SAR) that guide the development of next-generation therapeutic agents. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of the thianaphthenone core.

The Thianaphthenone Core: A Scaffold of Therapeutic Significance

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, with their unique electronic and steric properties enabling precise interactions with biological targets.[1] Among these, the thianaphthenone (benzo[b]thiophen-3(2H)-one) core is of significant interest. Its structure, a fusion of a benzene ring and a thiophenone ring, makes it a bioisostere of related indanone and benzofuranone systems, yet the presence of the sulfur atom imparts distinct physicochemical properties that can be exploited in drug design.[2]

The inherent reactivity of the thiophene moiety, combined with the ketone functional group, provides multiple handles for chemical modification, allowing for the systematic exploration of chemical space. This versatility is a key reason for its "privileged" status, as diverse libraries of derivatives can be generated from a common core, accelerating the discovery of compounds with desirable pharmacological profiles.[1] Research has demonstrated that derivatives of this scaffold exhibit a wide spectrum of biological activities, including but not limited to anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4]

Foundational Synthetic Strategies for the Thianaphthenone Ring System

The construction of the core thianaphthenone ring is predicated on established cyclization strategies. The choice of a specific route is often dictated by the availability of starting materials and the desired substitution pattern on both the aromatic and heterocyclic rings. Understanding these foundational methods is crucial before exploring more advanced, novel syntheses.

A predominant and reliable strategy involves the intramolecular Friedel-Crafts acylation of a (phenylthio)acetyl chloride derivative. The causality behind this choice lies in its efficiency and predictability. The reaction proceeds via an electrophilic aromatic substitution mechanism where the Lewis acid catalyst (e.g., AlCl₃) activates the acyl chloride, which is then attacked by the electron-rich benzene ring to form the fused bicyclic system.

Below is a generalized workflow for this classical approach.

Caption: Generalized workflow for a classical Friedel-Crafts based synthesis of the thianaphthenone core.

Innovations in Synthesis: Multi-Component Reactions and Green Chemistry

While classical methods are robust, the demand for molecular diversity, efficiency, and sustainability has driven the development of novel synthetic strategies.

3.1. Multi-Component Reactions (MCRs)

MCRs are powerful tools in modern synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials.[5][6] This approach offers significant advantages in terms of atom economy, reduced waste, and operational simplicity. For thianaphthenone synthesis, MCRs can rapidly generate highly substituted and diverse analogs. A notable example involves a one-pot reaction between an active methylene reagent, phenyl isothiocyanate, and an α-halo-ketone.[7] The rationale for employing an MCR here is the convergent assembly of the thiophene ring, which can then be further manipulated. This strategy bypasses the multiple steps of pre-functionalization often required in linear syntheses.

3.2. Sustainable and Green Synthetic Approaches

Modern drug discovery places a strong emphasis on green chemistry principles. This has led to the exploration of methodologies that minimize the use of hazardous reagents and solvents. For thianaphthenone synthesis, this includes the development of microwave-assisted and catalyst-free reactions.[8] Microwave irradiation can dramatically reduce reaction times and improve yields by providing efficient and uniform heating. The causality is rooted in the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to rapid thermal effects that are not achievable with conventional heating.

Case Study: Synthesis and Evaluation of a Novel Anticancer Thianaphthenone Analog

To bridge the gap between synthetic theory and practical application, this section details the synthesis and evaluation of a novel thianaphthenone derivative with demonstrated anticancer properties. We will focus on a strategy analogous to those used to create potent thiophene-based anticancer agents.[7]

4.1. Detailed Experimental Protocol: Synthesis of a Representative Amino-Thiophene Derivative

This protocol is a self-validating system, providing clear steps from starting materials to the final, purified compound. The choice of a multicomponent reaction highlights a modern approach to rapidly access complex scaffolds.

Objective: To synthesize a novel amino-thiophene derivative with potential anticancer activity via a one-pot multicomponent reaction.

Materials:

-

Ethyl 4-chloroacetoacetate

-

Phenyl isothiocyanate

-

Malononitrile

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

Procedure:

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous DMF (20 mL).

-

Addition of Reagents: Add ethyl 4-chloroacetoacetate (1.0 eq), phenyl isothiocyanate (1.0 eq), malononitrile (1.0 eq), and a catalytic amount of anhydrous K₂CO₃ (0.2 eq).

-

Reaction Execution: Stir the mixture at room temperature for 30 minutes, then heat to 80°C and maintain for 4-6 hours. The rationale for the initial room temperature stirring is to allow for the formation of key intermediates before driving the cyclization to completion with heat.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane 3:7).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL) with stirring.

-

Isolation: The precipitated solid product is collected by vacuum filtration and washed thoroughly with water and then with a small amount of cold ethanol to remove residual DMF and unreacted starting materials.

-

Purification: The crude product is purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure amino-thiophene derivative.

4.2. Compound Characterization and Data

The structural integrity of the newly synthesized compound must be confirmed through rigorous analytical techniques.[9][10]

| Analysis | Expected Result | Purpose |

| ¹H NMR | Signals corresponding to aromatic, ethyl ester, and amino protons with appropriate chemical shifts and integrations. | Confirms the proton framework of the molecule. |

| ¹³C NMR | Peaks for all unique carbon atoms, including carbonyl, aromatic, and aliphatic carbons. | Verifies the carbon backbone of the structure. |

| HRMS (ESI+) | A molecular ion peak ([M+H]⁺) corresponding to the calculated exact mass of the target compound. | Confirms the elemental composition and molecular weight. |

| FT-IR | Characteristic absorption bands for N-H (amino), C=O (ester), and C≡N (nitrile) functional groups. | Identifies key functional groups present in the molecule. |

4.3. Biological Evaluation Workflow

Once a novel compound is synthesized and characterized, its biological activity must be assessed. The following workflow outlines the standard process for evaluating a potential anticancer agent.

Caption: Key structural hotspots on the thianaphthenone scaffold for SAR studies.

Future Directions and Outlook

The field of thianaphthenone chemistry continues to evolve. Future research will likely focus on several key areas:

-

Asymmetric Synthesis: Developing stereoselective methods to control the chirality of substituted thianaphthenones, which is critical for interacting with chiral biological targets.

-

Novel Biological Targets: Screening thianaphthenone libraries against new and emerging therapeutic targets to uncover novel mechanisms of action.

-

Computational Chemistry: Employing in silico methods, such as molecular docking and pharmacophore modeling, to rationally design the next generation of thianaphthenone derivatives with enhanced potency and selectivity. [10][11]* Drug Delivery: Investigating novel formulations and drug delivery systems to improve the bioavailability and therapeutic index of promising lead compounds.

The thianaphthenone scaffold remains a fertile ground for the discovery of novel therapeutics. Through the strategic application of modern synthetic methodologies, rigorous biological evaluation, and insightful SAR studies, the full potential of this versatile heterocyclic system can be realized.

References

-

El-Metwaly, N. M., et al. (2024). Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. Chemistry & Biodiversity. Available at: [Link]

-

Zhao, X., et al. (2022). Recent advances in the synthesis of ent-kaurane diterpenoids. Natural Product Reports. Available at: [Link]

-

Tseng, T. S., et al. (2021). Characterizing the structure–activity relationships of natural products, tanshinones, reveals their mode of action in inhibiting spleen tyrosine kinase. RSC Advances. Available at: [Link]

-

Kumar, R., et al. (2018). Therapeutic importance of synthetic thiophene. Pharmaceutical and Biological Evaluations. Available at: [Link]

-

Wang, Z., et al. (2023). Total Synthesis of Lineaflavones A, C, D, and Analogues. Molecules. Available at: [Link]

-

Zhu, S., et al. (2019). Synthesis of novel tanshinone derivatives for treatment of castration-resistant prostate cancer. Chemical Biology & Drug Design. Available at: [Link]

-

Abramov, I. G., et al. (2010). The First Example of Synthesis of Tetracyano Derivatives of Thianthrene and Phenoxathiin with Use of Thioacetamide. ResearchGate. Available at: [Link]

-

Paillet-Gregaric, C., et al. (2024). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. ACS Chemical Neuroscience. Available at: [Link]

-

Thabet, H. K., et al. (2025). Recent Advances in the Chemistry of Thienopyranone Heterocycles: Synthesis, Reactivity, and Application. Mini-Reviews in Organic Chemistry. Available at: [Link]

-

Sharma, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]

-

Al-Zahrani, F. M., et al. (2024). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. Molecules. Available at: [Link]

-

Costa, M., et al. (2021). Xanthenes in Medicinal Chemistry - Synthetic strategies and biological activities. Bioorganic Chemistry. Available at: [Link]

-

Tantry, M. A., et al. (2024). Synthesis and diverse biological activity profile of triethylammonium isatin-3-hydrazones. Research on Chemical Intermediates. Available at: [Link]

-

Various Authors. (2024). Green Synthetic Strategies and Pharmaceutical Applications of Thiazine and its Derivatives: An Updated Review. Recent Patents on Biotechnology. Available at: [Link]

-

Glennon, R. A. (2014). Structure-Activity Relationships of Synthetic Cathinones. ResearchGate. Available at: [Link]

-

Kaur, H. (2026). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances. Available at: [Link]

-

Zhang, Y., et al. (2023). Novel Canthin-6-one Derivatives: Design, Synthesis, and Their Antiproliferative Activities via Inducing Apoptosis, Deoxyribonucleic Acid Damage, and Ferroptosis. ACS Omega. Available at: [Link]

-

Al-zahrani, F. M., et al. (2023). Biological Evaluation of Xanthene and Thioxanthene Derivatives as Antioxidant, Anticancer, and COX Inhibitors. Molecules. Available at: [Link]

-

Roy, A., & Patra, A. (2024). Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products. Organic Chemistry Frontiers. Available at: [Link]

-

Abidin, A. Z., et al. (2014). Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation. International Journal of Medicinal Chemistry. Available at: [Link]

-

Bolocan, A., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. International Journal of Molecular Sciences. Available at: [Link]

-